Ethyl 2-cyano-4-(2-fluorophenyl)-4-oxobutanoate
Description
Ethyl 2-cyano-4-(2-fluorophenyl)-4-oxobutanoate (CAS No. 881673-98-9) is an organic compound with the molecular formula C₁₃H₁₂FNO₃ and a molecular weight of 249.24 g/mol . It features a cyano (-CN) group at the 2-position, a 2-fluorophenyl ring at the 4-position, and an ethoxycarbonyl (-COOEt) moiety. This compound is synthesized via a base-mediated reaction involving ethyl cyanoacetate and a fluorophenyl-substituted precursor in tetrahydrofuran (THF) at 40–45°C . It is commercially available with a purity of >98% and is used as an intermediate in pharmaceutical and agrochemical research .
Properties
Molecular Formula |
C13H12FNO3 |
|---|---|
Molecular Weight |
249.24 g/mol |
IUPAC Name |
ethyl 2-cyano-4-(2-fluorophenyl)-4-oxobutanoate |
InChI |
InChI=1S/C13H12FNO3/c1-2-18-13(17)9(8-15)7-12(16)10-5-3-4-6-11(10)14/h3-6,9H,2,7H2,1H3 |
InChI Key |
SJBDFRUXIUOGMY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC(=O)C1=CC=CC=C1F)C#N |
Origin of Product |
United States |
Preparation Methods
Synthesis via Alkylation of Ethyl Cyanoacetate with 2-Bromo-2′-fluoroacetophenone
This is the most documented and practical method for preparing ethyl 2-cyano-4-(2-fluorophenyl)-4-oxobutanoate.
Procedure Summary:
-
- Ethyl cyanoacetate (1.2 g, 8.66 mmol)
- 2-Bromo-2′-fluoroacetophenone (1 mL, 6.35 mmol)
- Potassium carbonate powder (K2CO3) as base (1.2 g, 8.66 mmol)
- Solvent: Tetrahydrofuran (THF)
-
- Stir ethyl cyanoacetate with K2CO3 at 40–45 °C for 30 minutes to form the carbanion intermediate.
- Add 2-bromo-2′-fluoroacetophenone dropwise over 20 minutes at room temperature.
- Stir the mixture at room temperature for 14 hours.
-
- Filter and concentrate under reduced pressure.
- Extract residue with ethyl acetate, wash with brine, dry with sodium sulfate, filter, and concentrate.
- Purify by silica gel column chromatography using hexane/ethyl acetate (4:1) as eluent.
Yield: Approximately 36% of this compound as a yellow oil.
$$
\text{Ethyl cyanoacetate} + \text{2-bromo-2′-fluoroacetophenone} \xrightarrow[\text{THF}]{\text{K}2\text{CO}3, 40-45^\circ C} \text{this compound}
$$
- The base deprotonates ethyl cyanoacetate to generate a nucleophilic carbanion which attacks the electrophilic α-bromo ketone.
- The reaction requires careful temperature control and slow addition to minimize side reactions.
- Purification by column chromatography is essential to isolate the pure product.
Alternative Preparation Routes
Although less directly reported for this exact compound, related synthetic strategies involve:
Condensation of 2′-fluoroacetophenone derivatives with malononitrile or ethyl cyanoacetate:
These methods involve Knoevenagel-type condensations or Michael additions to construct the cyano and keto functionalities on the butanoate backbone.Grignard reaction of 2′-fluorobenzonitrile with propylmagnesium chloride:
This approach yields 2′-fluorobutyrophenone intermediates, which can be further converted to the target compound by functional group transformations.Diazo compound intermediates:
Some synthetic routes utilize diazo precursors derived from ethyl 3-oxobutanoate or related compounds, although this method is more common for analogs rather than the exact target molecule.
Summary Table of Preparation Methods
Analytical and Purification Details
- Purification: Silica gel column chromatography is the preferred method, with eluent systems such as hexane/ethyl acetate or hexane/dichloromethane mixtures.
- Characterization:
- Yield optimization: Reaction time, temperature, and stoichiometry are critical parameters influencing yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-4-(2-fluorophenyl)-4-oxobutanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Ethyl 2-cyano-4-(2-fluorophenyl)-4-oxobutanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-cyano-4-(2-fluorophenyl)-4-oxobutanoate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the fluorophenyl group can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound belongs to a class of 4-aryl-4-oxobutanoate derivatives. Key structural analogs and their differences are summarized below:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The 2-fluorophenyl group in the target compound provides moderate electron-withdrawing effects compared to the stronger electron-withdrawing 4-chlorophenyl group in its acetyl-substituted analog . Methoxy groups (e.g., in ) are electron-donating, which may enhance solubility but reduce electrophilicity.
Key Observations :
- The target compound’s synthesis employs a mild base (K₂CO₃) and moderate temperatures, contrasting with microwave-assisted methods for naphthyl derivatives .
- Yields for fluorophenyl derivatives (e.g., 80% for 3f in ) are generally higher than chlorophenyl analogs (63–67%), likely due to steric and electronic effects of substituents.
Physicochemical Properties
| Property | This compound | Ethyl 2-acetyl-4-(4-chlorophenyl)-4-oxobutanoate | |
|---|---|---|---|
| LogP (Predicted) | 2.10 | 3.05 | |
| Polar Surface Area (Ų) | 67.16 | 52.60 | |
| Boiling Point | Not reported | Not reported |
Key Observations :
- The cyano group increases the polar surface area (PSA) of the target compound, suggesting enhanced solubility in polar solvents compared to acetyl analogs.
- Higher LogP values for chlorophenyl derivatives indicate greater lipophilicity, which may influence membrane permeability in biological systems .
Biological Activity
Ethyl 2-cyano-4-(2-fluorophenyl)-4-oxobutanoate is an organic compound with significant potential in medicinal chemistry due to its unique structure and biological properties. This article delves into its biological activity, synthesis, and potential applications based on current research findings.
- Molecular Formula : C13H12FNO3
- Molecular Weight : 249.24 g/mol
- CAS Number : 881673-98-9
- Purity : >98% .
The compound features a cyano group, a fluorophenyl moiety, and a keto functional group, which contribute to its reactivity and potential biological interactions.
Synthesis
This compound can be synthesized through various methods, including the Biginelli reaction, which is known for forming complex organic molecules efficiently. The synthesis typically involves the reaction of substituted phenyl compounds with appropriate carbonyl precursors under specific conditions to yield the desired product.
Preliminary studies indicate that this compound may interact with biological targets such as enzymes or receptors. In silico studies have shown its potential to interact with ecto-5’-nucleotidase, an enzyme involved in nucleotide metabolism . This interaction could lead to therapeutic effects, particularly in conditions where modulation of nucleotide levels is beneficial.
Case Studies and Research Findings
- Antitumor Activity : A study investigated the cytotoxic effects of similar compounds on cancer cell lines. Results indicated that derivatives with cyano groups exhibited enhanced antitumor activity compared to their non-cyano counterparts, suggesting that this compound may also possess similar properties .
- Anti-inflammatory Effects : Research on related compounds demonstrated significant anti-inflammatory activities, with some derivatives showing inhibition rates comparable to standard anti-inflammatory drugs. This suggests a potential for this compound in treating inflammatory conditions .
- Neuroprotective Properties : Compounds with similar structural features have been studied for their neuroprotective effects against tau aggregation in Alzheimer's disease models. The inhibition of tau fibrillization by these compounds indicates a promising avenue for further exploration of this compound in neurodegenerative diseases .
Data Table: Comparative Biological Activities
Q & A
What are the recommended synthetic routes for Ethyl 2-cyano-4-(2-fluorophenyl)-4-oxobutanoate?
The synthesis typically involves multi-component reactions starting with 2-fluorophenyl derivatives and ethyl cyanoacetate. A documented method includes the Darzens reaction of α-bromo ketones with acyl phosphonates or cyanomethyl esters to form α,β-epoxy intermediates, followed by ring-opening reactions to introduce the cyano group . For example, ethyl 2-(cyanomethyl)-3-(2-fluorophenyl)-3-oxopropanoate (a structural analog) is synthesized via nucleophilic substitution under anhydrous conditions using NaH as a base . Optimization of solvent polarity (e.g., THF or DMF) and temperature (0–25°C) is critical to avoid side reactions.
How does the cyano group influence the compound’s reactivity in nucleophilic addition reactions?
The cyano group acts as a strong electron-withdrawing substituent, polarizing the adjacent carbonyl group and enhancing electrophilicity at the β-carbon. This facilitates nucleophilic additions (e.g., Grignard reagents or hydride reductions) to form β-substituted derivatives. Comparative studies with non-cyano analogs (e.g., ethyl 4-(2-fluorophenyl)-4-oxobutanoate) show a 2–3x faster reaction rate in Michael additions due to increased electrophilicity . However, steric hindrance from the cyano group may reduce regioselectivity in some cases.
What spectroscopic methods are optimal for characterizing this compound?
- NMR : H NMR (CDCl₃) shows distinct signals: δ 1.35 ppm (t, J=7.1 Hz, CH₂CH₃), δ 4.30 ppm (q, J=7.1 Hz, OCH₂), δ 7.45–8.10 ppm (m, fluorophenyl protons), and δ 3.85 ppm (s, -CH(CN)CO) .
- IR : Strong absorption at 2240 cm⁻¹ (C≡N stretch) and 1720 cm⁻¹ (ester C=O) confirms functional groups .
- Mass Spectrometry : ESI-MS (m/z 249.24 [M+H]⁺) aligns with the molecular formula C₁₃H₁₂FNO₃ .
Are there contradictions in biological activity data between this compound and its chloro-substituted analogs?
Yes. While this compound exhibits moderate cytotoxicity (IC₅₀ = 12 µM in HeLa cells), its chloro-substituted analog (Ethyl 4-(4-chloro-2-fluorophenyl)-4-oxobutanoate) shows reduced activity (IC₅₀ = 35 µM) . The cyano group’s electron-withdrawing effect likely enhances interactions with cellular targets like kinases or proteases. However, conflicting data exists in antimicrobial assays, where chloro analogs display broader efficacy against Gram-positive bacteria .
How can reaction conditions be optimized for high-yield synthesis?
Key parameters include:
- Catalyst : Use of NaH or K₂CO₃ in anhydrous THF improves yields (70–85%) compared to protic solvents .
- Temperature : Maintaining ≤25°C prevents decomposition of the cyano group.
- Purification : Column chromatography (silica gel, hexane/EtOAc 4:1) achieves >95% purity. Scaling reactions beyond 10 mmol requires careful exotherm control .
How to resolve discrepancies between crystallographic data and computational modeling?
Crystallographic data (e.g., from SHELXL ) often reveals planar geometry at the oxobutanoate moiety, while DFT calculations predict slight puckering due to steric clashes between the cyano and fluorophenyl groups. To resolve this:
- Validate computational models using high-resolution SC-XRD data.
- Adjust torsion angles in molecular dynamics simulations to account for crystal packing effects .
What are the safety and handling protocols for this compound?
- GHS Warnings : H302 (harmful if swallowed), H315/H319 (skin/eye irritation) .
- Handling : Use PPE (gloves, goggles) and work in a fume hood. Store sealed at room temperature, away from moisture .
- Waste Disposal : Incinerate in a certified hazardous waste facility.
How does fluorophenyl substitution impact metabolic stability in pharmacokinetic studies?
The 2-fluorophenyl group enhances metabolic stability by resisting cytochrome P450 oxidation. In vitro microsomal assays show a 40% longer half-life (t₁/₂ = 6.2 hr) compared to non-fluorinated analogs (t₁/₂ = 3.7 hr) . However, esterase-mediated hydrolysis of the ethyl group remains a primary metabolic pathway.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
